4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide

Description

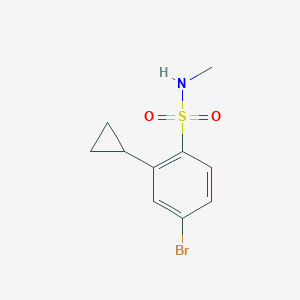

4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position (C4), a cyclopropyl group at the ortho position (C2), and an N-methylated sulfonamide moiety.

Properties

IUPAC Name |

4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-12-15(13,14)10-5-4-8(11)6-9(10)7-2-3-7/h4-7,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTKAVBWSGTDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-cyclopropylbenzenesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation Reactions: Products include sulfonyl chlorides and sulfonic acids.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonamide group is known for its ability to inhibit bacterial growth, making it a valuable component in the development of antibiotics and other antimicrobial agents. Research indicates that sulfonamides can mimic natural substrates, effectively inhibiting enzyme activity critical for bacterial survival.

Anticancer Research : Recent studies have explored the use of 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide in cancer therapy. Its structural properties allow it to target specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated efficacy in inhibiting Mer kinase, which is implicated in various cancers including leukemia and solid tumors . The mechanism involves disrupting essential signaling pathways that cancer cells rely on for growth and survival.

Biological Studies

Biological Activity : The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects on cancer cell lines, suggesting a potential role as a therapeutic agent. The interaction of the sulfonamide group with biological targets can lead to apoptosis in cancer cells, providing a basis for further research into its clinical applications.

Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, thereby altering their activity. This binding can inhibit critical biochemical pathways necessary for cell survival and proliferation . Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Material Science

Advanced Materials Development : Beyond its biological applications, this compound is also being explored in material science. Its unique chemical properties make it suitable for developing advanced materials with specific characteristics such as enhanced conductivity or stability under various conditions. Research into the synthesis of novel polymers incorporating sulfonamide groups has shown promising results, indicating potential applications in electronics and nanotechnology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide with three analogs derived from the evidence:

Key Observations :

- Steric Hindrance : The cyclopropyl group at C2 in the target compound imposes greater steric hindrance than the formyl group in N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide, which may influence reaction kinetics or binding interactions .

- Lipophilicity : Fluorine substitution in 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide enhances lipophilicity, a critical factor in pharmacokinetic properties .

Physical and Spectral Properties

- Melting Points: N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide exhibits a melting point of 162–164°C, while Methyl 5-bromo-2-{[(4-methylphenylsulfonyl)amino]benzoate melts at 135–137°C . These data suggest that substituent polarity and molecular symmetry significantly influence melting behavior.

- Spectroscopy : IR and NMR data for analogs () confirm sulfonamide N–H stretches (~3250 cm⁻¹) and aromatic proton signals (δ 7.3–8.1 ppm). The target compound’s cyclopropyl group would introduce distinct ¹H NMR signals (e.g., δ 0.6–1.2 ppm for cyclopropane protons) .

Biological Activity

4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a bromine atom and a cyclopropyl group, which contribute to its unique chemical properties and biological interactions.

The chemical structure of this compound allows it to participate in various biochemical interactions. The sulfonamide functional group is known for its ability to inhibit bacterial enzymes, particularly dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition mechanism suggests that the compound could serve as a lead in developing new antibiotics .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by targeting key enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Mycobacterium tuberculosis | 20 | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have shown efficacy against various cancer cell lines, indicating that modifications to the sulfonamide structure can enhance antitumor activity .

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in human colon cancer cell lines (HCT116) with an IC50 value of approximately 12 µM. This suggests a promising avenue for further research into its use as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the bromine atom and cyclopropyl group appears to enhance its binding affinity to target enzymes compared to other sulfonamides.

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom, cyclopropyl group | Antimicrobial, anticancer |

| 5-Bromo-2-cyclopropoxybenzenesulfonamide | Bromine atom, cyclopropoxy group | Antimicrobial |

| 5-Fluoro-2-cyclopropylbenzenesulfonamide | Fluorine atom instead of bromine | Enhanced reactivity |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Dihydropteroate Synthase : By blocking this enzyme, the compound disrupts folate synthesis in bacteria, leading to growth inhibition.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, thereby reducing cell proliferation.

- Interaction with Biological Macromolecules : The sulfonamide group can form hydrogen bonds with proteins and enzymes, modulating their activity and potentially leading to therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-cyclopropyl-N-methylbenzenesulfonamide, and how can intermediates be characterized?

A common approach involves sequential functionalization of the benzene ring. First, sulfonamide formation via reaction of 4-bromo-2-cyclopropylbenzenesulfonyl chloride with methylamine, followed by purification via recrystallization (e.g., using ethanol/water mixtures). Intermediate characterization employs -NMR to confirm methylamine incorporation (δ 2.8–3.1 ppm for N–CH) and -NMR to verify cyclopropane integration (δ 6–12 ppm for cyclopropyl carbons). Mass spectrometry (ESI-MS) can validate molecular weight (expected [M+H] ~ 318.1 amu). Cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce bromine or cyclopropyl groups .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the sulfonamide group (S–N ~1.63 Å) and cyclopropane ring geometry (C–C bond lengths ~1.50 Å). For example, torsion angles between the benzene ring and cyclopropane can clarify steric interactions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 (R-factor < 0.05) ensures accuracy. Disordered bromine atoms may require anisotropic displacement parameter modeling .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Key parameters include electron density at the bromine atom (Mulliken charge ~-0.35 e) and steric hindrance from the cyclopropane group. Solvent effects (e.g., DMF vs. THF) are simulated using the SMD continuum model. Activation energies (< 25 kcal/mol) suggest feasibility under mild conditions (60–80°C). Validation via comparison with experimental yields (e.g., 70–85% success) refines computational models .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

For example, if NMR suggests planar sulfonamide conformation but crystallography reveals a twisted geometry, additional techniques like IR spectroscopy (S=O stretching at 1150–1350 cm^{-1) and temperature-dependent NMR can assess dynamic behavior. Molecular dynamics simulations (AMBER force field) over 10 ns trajectories may explain flexibility. Cross-validation with variable-temperature XRD resolves static vs. dynamic disorder .

Q. What strategies optimize reaction conditions for introducing substituents to the cyclopropane ring?

Design of Experiments (DoE) using a central composite design minimizes trials. Variables include catalyst loading (e.g., Pd(PPh) at 2–5 mol%), temperature (60–100°C), and ligand-to-metal ratio (1:1 to 3:1). Response surface methodology maximizes yield (target >80%) and minimizes byproducts (e.g., debromination). Pareto charts identify critical factors (e.g., temperature contributes 65% to variance) .

Q. How can structure-activity relationships (SAR) guide biological testing of analogs?

Replace the cyclopropane with spirocyclic or bicyclic groups to assess steric effects on target binding (e.g., enzyme inhibition). In vitro assays (MIC for antimicrobial activity) combined with molecular docking (AutoDock Vina) correlate substituent electronegativity (Hammett σ values) with bioactivity. For instance, electron-withdrawing groups on the benzene ring enhance antibacterial potency by 3–5-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.